TIQ-15
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Overview
Description
TIQ-15 is a synthetic organic compound known for its potent antagonistic activity against the chemokine receptor CXCR4. It has an IC50 value of 6 nM for CXCR4 Ca2+ flux and inhibits the enzyme CYP450 2D6 with an IC50 value of 0.32 μM . This compound is primarily used in scientific research and has shown potential in various fields, including medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of TIQ-15 involves the use of tetrahydroisoquinoline (THIQ) as a core structure. The synthetic route typically includes the following steps:
Formation of the THIQ Core: The THIQ core is synthesized through a Pictet-Spengler reaction, which involves the condensation of a phenylethylamine with an aldehyde or α-keto acid.
Functionalization: The THIQ core is then functionalized with various substituents to enhance its activity and selectivity towards CXCR4.
Final Assembly: The final step involves the coupling of the functionalized THIQ core with a butane-1,4-diamine moiety to form this compound.
Chemical Reactions Analysis
Scientific Research Applications
TIQ-15 has a wide range of applications in scientific research:
Mechanism of Action
TIQ-15 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are activated by CXCR4, leading to reduced cell migration and proliferation . Additionally, this compound inhibits the enzyme CYP450 2D6, which is involved in the metabolism of various drugs .
Comparison with Similar Compounds
TIQ-15 is part of a class of compounds known as CXCR4 antagonists. Similar compounds include:
IT1t: Another CXCR4 antagonist with a different binding mode compared to this compound.
AMD3100: A well-known CXCR4 antagonist used in the treatment of HIV and cancer.
46c: An analogue of this compound with improved drug-like properties.
This compound is unique due to its high potency and selectivity towards CXCR4, as well as its ability to inhibit CYP450 2D6 .
Properties
Molecular Formula |
C23H32N4 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1 |
InChI Key |
MYCKNKHATQGHEV-YADHBBJMSA-N |
SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=CC=CC=C4CN3 |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TIQ-15; TIQ 15; TIQ15; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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